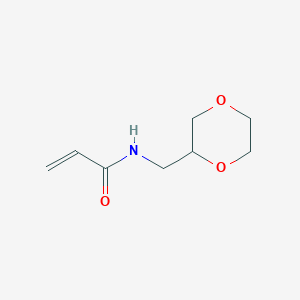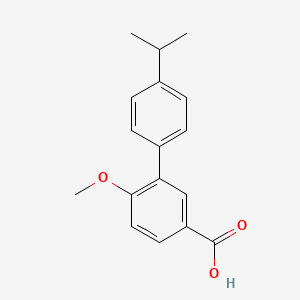![molecular formula C16H22N4 B7576548 N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine](/img/structure/B7576548.png)
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as MTM or MTR, and it belongs to a class of compounds known as triazolylmethylphenylcyclohexylamines. The compound has been synthesized using various methods, and it has been found to exhibit promising activity against various diseases.
Wirkmechanismus
The mechanism of action of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting certain enzymes and signaling pathways involved in the development and progression of diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. In addition, it has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been found to have neuroprotective effects and reduce inflammation in the brain. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit significant activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand the compound's therapeutic potential and facilitate drug development. Another direction is to optimize the synthesis method to improve the yield and reduce the cost of the compound. Finally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials.
Synthesemethoden
The synthesis of N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine has been achieved using different methods. One of the commonly used methods involves the reaction of 4-methyl-1,2,4-triazole-3-carboxylic acid with 2-phenylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with formaldehyde and hydrochloric acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine has been studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-20-12-18-19-16(20)11-17-15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-4,7-8,12,14-15,17H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJZKJSRXBCFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CNC2CCCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylcyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576468.png)
![2-[4-[(5-Cyclopropyl-1,2-oxazole-3-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7576473.png)
![2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576482.png)
![2-[4-[(4,5-Dimethylthiophene-2-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7576489.png)
![2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576496.png)
![2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576500.png)


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7576528.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576555.png)
![2-[1-(2-Hydroxy-5-methoxybenzoyl)piperidin-2-yl]acetic acid](/img/structure/B7576559.png)
![2-[1-[2-(2-Methylphenyl)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576564.png)
![2-[(3-Hydroxypyridine-2-carbonyl)-propylamino]acetic acid](/img/structure/B7576566.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)